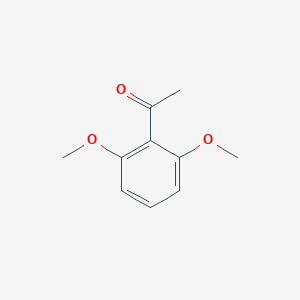

2',6'-Dimethoxyacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUGKOFTNAYMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174347 | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-04-2 | |

| Record name | 1-(2,6-Dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2',6'-Dimethoxyacetophenone (CAS No. 2040-04-2), an aromatic ketone with significant potential in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a white to beige crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a critical resource for laboratory use and theoretical modeling.

| Property | Value | Reference |

| CAS Number | 2040-04-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][6] |

| Molecular Weight | 180.20 g/mol | [2][3][4][6] |

| Melting Point | 68-70 °C | [2][4] |

| Boiling Point | 135-136 °C at 2 mmHg | [2][4] |

| Density | 1.1272 g/cm³ (estimate) | [4] |

| Solubility | Soluble in Methanol | [1][4] |

| Appearance | White to beige crystalline powder | [1] |

| λmax | 265 nm (H₂O) | [4] |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dimethoxybenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dry Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis workflow for this compound.

Biological Activity and Metabolism

This compound has been identified as a competitive inhibitor of hepatic mixed-function oxidases, specifically targeting aminopyrine (B3395922) demethylase. This positions the compound as a potential tool for studying drug metabolism and for the development of modulators of cytochrome P450 activity.

Metabolic Pathway

Studies on the metabolism of this compound have revealed several key biotransformation products. The primary metabolic routes involve demethylation and hydroxylation. The identified metabolites are:

-

2-Hydroxy-6-methoxy-acetophenone

-

3-Hydroxy-2,5-dimethoxyacetophenone

-

2,3-Dihydroxy-6-methoxyacetophenone

Metabolic pathway of this compound.

Experimental Protocol: Aminopyrine N-demethylase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on aminopyrine N-demethylase activity in liver microsomes.

Materials:

-

Rat liver microsomes

-

This compound

-

Aminopyrine

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Nash reagent (for formaldehyde (B43269) detection)

-

Spectrophotometer

Procedure:

-

Preparation of Microsomes: Isolate liver microsomes from rats following standard differential centrifugation procedures. Determine the protein concentration of the microsomal suspension.

-

Incubation Mixture: In a series of test tubes, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the test tubes. Include a control group with the solvent alone.

-

Pre-incubation: Pre-incubate the mixtures at 37 °C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, aminopyrine, to each tube.

-

Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 15-30 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid.

-

Quantification of Formaldehyde: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes and add Nash reagent. Heat the mixture at 60 °C for 30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the colored product (dihydrolutidine) at 412 nm using a spectrophotometer.

-

Data Analysis: Calculate the rate of formaldehyde formation and determine the inhibitory effect of this compound. The type of inhibition (e.g., competitive) can be determined by constructing a Lineweaver-Burk plot.

Applications in Research and Drug Development

The unique chemical structure and biological activity of this compound make it a valuable molecule for several applications:

-

Synthetic Intermediate: It serves as a precursor for the synthesis of more complex molecules, including flavonoids and other pharmacologically active compounds.[7] For instance, it has been used in the preparation of 4-fluororesorcinol.

-

Pharmacological Tool: As an inhibitor of hepatic mixed-function oxidases, it can be used in vitro and in vivo to study the role of these enzymes in drug metabolism and toxicology.[2]

-

Drug Discovery Lead: The acetophenone (B1666503) scaffold is present in numerous biologically active natural products.[8] The substitution pattern of this compound provides a starting point for the design and synthesis of novel therapeutic agents. Preliminary studies have suggested its potential as an anticarcinogenic and antibacterial agent.[3]

Safety Information

This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] It should be stored in a dry, well-ventilated area at room temperature.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',6'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and analytical characterization of 2',6'-Dimethoxyacetophenone (CAS No. 2040-04-2), a key aromatic ketone. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , this compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4][5][6][7] It is recognized as an inhibitor of hepatic mixed function oxidases, highlighting its relevance in medicinal chemistry and drug metabolism studies.[2][3][8]

This guide outlines detailed experimental protocols for its preparation via two common synthetic routes: Williamson Ether Synthesis and Friedel-Crafts Acylation. Furthermore, it details the standard methodologies for its structural elucidation and purity assessment using modern spectroscopic techniques.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2040-04-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [2][3][5] |

| Appearance | Solid | [2] |

| Melting Point | 68-70 °C | [2][3] |

| Boiling Point | 135-136 °C / 2 mmHg | [2][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, though specific shifts are not detailed in the provided results. | [9] |

| ¹³C NMR | Spectra available, though specific shifts are not detailed in the provided results. | [9] |

| IR Spectroscopy | Spectrum available via the NIST WebBook. | [4][6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 180. Spectrum available via the NIST WebBook. | [4][6] |

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound are detailed below.

Method 1: Williamson Ether Synthesis from 2',6'-Dihydroxyacetophenone

This method involves the dimethylation of 2',6'-Dihydroxyacetophenone. The hydroxyl groups are deprotonated by a base to form alkoxides, which then undergo nucleophilic substitution with a methylating agent.

Method 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (B93181)

This electrophilic aromatic substitution involves the acylation of 1,3-dimethoxybenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[10] The methoxy (B1213986) groups are ortho, para-directing, leading to substitution at the 2-, 4-, or 6-positions. Steric hindrance from the existing methoxy groups favors acylation at the 4-position, but the 2-position product (this compound) can also be formed.

Experimental Protocols

Synthesis Protocol 1: Williamson Ether Synthesis

(Adapted from a patented procedure for a similar compound)[7]

-

Reaction Setup: To a solution of 1-(2,6-dihydroxyphenyl)ethanone (50.0g, 329.0 mmol) in N,N-Dimethylformamide (DMF, 200 mL) in a round-bottom flask, add potassium carbonate (136.2g, 986.8 mmol).

-

Addition of Reagent: Slowly add methyl iodide (CH₃I, 48.6 mL, 822.5 mmol) to the mixture at room temperature.

-

Reaction: Stir the mixture for 16 hours at room temperature.

-

Work-up: Pour the reaction mixture into ice water (1000 mL) and stir for 30 minutes.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the product as a light yellow solid. (Reported yield for this procedure: 84%).[7]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Protocol 2: Friedel-Crafts Acylation

(General procedure adapted from literature)[10][11]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the suspension in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension.

-

Addition of Substrate: Add a solution of 1,3-dimethoxybenzene in the same dry solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard workflow of spectroscopic analyses.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the resulting spectra for chemical shifts (δ), signal multiplicity, and integration to confirm the molecular structure. The proton spectrum is expected to show signals for the acetyl methyl group, the two methoxy groups, and the aromatic protons. The carbon spectrum will confirm the presence of ten unique carbon atoms.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands. Key peaks to expect include a strong C=O stretch for the ketone (approx. 1680-1700 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C-O stretches for the ether linkages.[12]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of 180.20 g/mol . Analyze the fragmentation pattern to further support the proposed structure.

-

References

- 1. biosynth.com [biosynth.com]

- 2. 2 ,6 -Dimethoxyacetophenone 98 2040-04-2 [sigmaaldrich.com]

- 3. This compound | 2040-04-2 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 2040-04-2 | Benchchem [benchchem.com]

- 9. This compound(2040-04-2) 1H NMR [m.chemicalbook.com]

- 10. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com [chegg.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 2',6'-Dimethoxyacetophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2',6'-Dimethoxyacetophenone (CAS No. 2040-04-2), a key chemical intermediate in various synthetic applications. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | t, J=8.4 Hz | 1H | H-4' |

| 6.58 | d, J=8.4 Hz | 2H | H-3', H-5' |

| 3.84 | s | 6H | -OCH₃ |

| 2.47 | s | 3H | -COCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 1.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 203.4 | C=O |

| 157.9 | C-2', C-6' |

| 131.1 | C-4' |

| 114.7 | C-1' |

| 103.9 | C-3', C-5' |

| 55.9 | -OCH₃ |

| 32.5 | -COCH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 1.3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aromatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone)[1] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (aryl ether) |

Note: The IR data is representative of substituted acetophenones and may vary slightly based on the experimental conditions.

Table 1.4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180 | 45 | [M]⁺ |

| 165 | 100 | [M - CH₃]⁺ |

| 137 | 20 | [M - COCH₃]⁺ |

| 107 | 15 | [C₇H₇O]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment.

Visualizations

Spectral Data Acquisition Workflow

Caption: General workflow for acquiring NMR, IR, and MS spectral data.

Proposed Mass Spectrum Fragmentation of this compound

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone: Molecular Structure, Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-dimethoxyacetophenone, an aromatic ketone of significant interest in chemical synthesis and medicinal chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. It presents a detailed experimental protocol for its synthesis via the methylation of 2',6'-dihydroxyacetophenone (B134842). Furthermore, this guide offers a thorough analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), complete with data interpretation and peak assignments. All quantitative data is summarized in structured tables for ease of reference, and a representative synthesis workflow is visualized using the DOT language.

Introduction

This compound, with the IUPAC name 1-(2,6-dimethoxyphenyl)ethanone, is a substituted acetophenone (B1666503) derivative. Its chemical structure, featuring a benzene (B151609) ring substituted with an acetyl group and two methoxy (B1213986) groups at the ortho positions, makes it a valuable precursor in various organic syntheses. Notably, it serves as a key intermediate in the preparation of compounds such as 4-fluororesorcinol (B135099) and has been studied as an inhibitor of hepatic mixed function oxidases.[1] A thorough understanding of its molecular characteristics and synthesis is crucial for its effective application in research and development.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of an acetophenone core with two methoxy groups (-OCH₃) substituted at the 2' and 6' positions of the phenyl ring.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2,6-dimethoxyphenyl)ethanone[2] |

| CAS Number | 2040-04-2[3] |

| Molecular Formula | C₁₀H₁₂O₃[3][4] |

| Molecular Weight | 180.20 g/mol [3] |

| SMILES | CC(=O)C1=C(C=CC=C1OC)OC[2] |

| InChI Key | XEUGKOFTNAYMMX-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a white to pale cream crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to beige crystalline powder[2] |

| Melting Point | 68-70 °C[3] |

| Boiling Point | 135-136 °C at 2 mmHg[3] |

| Solubility | Soluble in methanol (B129727) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 2',6'-dihydroxyacetophenone. This reaction typically employs a methylating agent, such as methyl iodide (CH₃I), in the presence of a base, like potassium carbonate (K₂CO₃), in a suitable solvent, such as N,N-dimethylformamide (DMF).

Experimental Protocol: Methylation of 2',6'-Dihydroxyacetophenone

Materials:

-

2',6'-Dihydroxyacetophenone

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',6'-dihydroxyacetophenone (1.0 equivalent) in anhydrous DMF.

-

To the stirred solution, add anhydrous potassium carbonate (2.2 equivalents).

-

Slowly add methyl iodide (2.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | t | 1H | H-4' |

| ~6.65 | d | 2H | H-3', H-5' |

| ~3.80 | s | 6H | 2 x -OCH₃ |

| ~2.50 | s | 3H | -COCH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200.0 | C=O |

| ~158.0 | C-2', C-6' |

| ~131.0 | C-4' |

| ~114.0 | C-1' |

| ~104.0 | C-3', C-5' |

| ~56.0 | -OCH₃ |

| ~32.0 | -COCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (ketone)[5] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization. The NIST WebBook provides a mass spectrum for this compound.[6]

Mass Spectrometry Data

| m/z | Proposed Fragment |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 137 | [M - COCH₃]⁺ |

| 107 | [M - COCH₃ - 2CH₃]⁺ |

Applications in Research and Development

This compound is a versatile building block in organic synthesis. Its primary applications include:

-

Intermediate for Flavonoids and Chalcones: It serves as a precursor for the synthesis of various flavonoids and chalcones, which are classes of compounds with diverse biological activities.

-

Pharmaceutical Research: Due to its structural motifs, it is utilized in the development of novel pharmaceutical agents. Its inhibitory effect on certain enzymes makes it a compound of interest in drug discovery.

-

Chemical Synthesis: It is used in the preparation of other fine chemicals, such as substituted phenols and resorcinols.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical and physical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of this important chemical compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2',5'-Dimethoxyacetophenone(1201-38-3) 1H NMR [m.chemicalbook.com]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. This compound [webbook.nist.gov]

The Isomeric World of Dimethoxyacetophenone: A Technical Guide to Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxyacetophenone, a class of aromatic ketones, encompasses six distinct isomers, each with unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthesis of these isomers. It is designed to serve as a foundational resource for researchers in medicinal chemistry, natural products, and drug development. This document details known natural sources, summarizes key quantitative data, and provides in-depth experimental protocols for the synthesis and isolation of these valuable compounds. Furthermore, it explores the biological significance of these isomers, highlighting their potential as scaffolds for novel therapeutic agents.

Introduction

Acetophenones are a significant class of naturally occurring and synthetic organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, fragrances, and agrochemicals.[1] The addition of two methoxy (B1213986) groups to the acetophenone (B1666503) scaffold gives rise to six structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyacetophenone. The position of these methoxy groups profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity. This guide delves into the specifics of each isomer, providing a comparative analysis of their known attributes.

Natural Occurrence of Dimethoxyacetophenone Isomers

While many acetophenone derivatives are found in nature, the natural occurrence of the dimethoxy isomers is not uniformly documented. The most well-known naturally occurring isomer is 3,4-dimethoxyacetophenone.

Table 1: Documented Natural Sources of Dimethoxyacetophenone Isomers

| Isomer | Common Name(s) | Natural Source(s) | Plant/Organism Part | Reference(s) |

| 3,4-Dimethoxyacetophenone | Acetoveratrone | Diospyros maritima, Vincetoxicum paniculatum, Iris pallida | Not specified | [2] |

| Coffee | Residue | [3] | ||

| Oat (Avena sativa) | Hull, Husk | [4] | ||

| Strawberry (Fragaria x ananassa) | Fruit | [4] | ||

| Tea (Camellia sinensis) | Leaf, Black tea | [4] | ||

| American Cockroach (Periplaneta americana) | Not specified | [5] | ||

| 3,5-Dimethoxyacetophenone | Scrophularia buergeriana | Not specified | [6] | |

| 2,3-Dimethoxyacetophenone | Not reported in provided search results. | |||

| 2,4-Dimethoxyacetophenone | Not reported in provided search results. | |||

| 2,5-Dimethoxyacetophenone | Not reported in provided search results. | |||

| 2,6-Dimethoxyacetophenone | Not reported in provided search results. |

Synthesis of Dimethoxyacetophenone Isomers

The synthesis of dimethoxyacetophenone isomers is well-established, with various methods available depending on the starting materials and desired substitution pattern. Friedel-Crafts acylation and methylation of dihydroxyacetophenone precursors are common strategies.

Table 2: Summary of Synthetic Yields for Dimethoxyacetophenone Isomers

| Isomer | Synthetic Method | Starting Material(s) | Reported Yield (%) | Reference(s) |

| 2,4-Dimethoxyacetophenone | Friedel-Crafts Acylation | 1,3-dimethoxybenzene (B93181), acetonitrile, AlCl₃ | 95.0 | [1] |

| 2,5-Dimethoxyacetophenone | Methylation | Quinacetophenone, dimethyl sulfate (B86663) | Not specified | |

| 3,4-Dimethoxyacetophenone | Methylation | 3',4'-dihydroxyacetophenone (B73281), methyl iodide | 93 | [7] |

| 3,5-Dimethoxyacetophenone | Demethylation (precursor synthesis) | 3,5-dimethoxybenzoic acid | Not specified | [8] |

Experimental Protocols for Synthesis

This protocol is adapted from the synthesis of 3,4-dimethoxyacetophenone from 3',4'-dihydroxyacetophenone.[7]

Reagents and Materials:

-

3',4'-dihydroxyacetophenone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (MeI)

-

Dry acetone

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a stirred mixture of 3',4'-dihydroxyacetophenone (1.0 eq) and anhydrous K₂CO₃ in dry acetone, add MeI.

-

Heat the mixture at reflux for 45 minutes.

-

Cool the reaction mixture to room temperature, filter, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ and wash with two portions of water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the product by flash chromatography on silica gel using a hexane/EtOAc solvent system.

This protocol is based on the synthesis of 2,4-dimethoxyacetophenone from 1,3-dimethoxybenzene.[1]

Reagents and Materials:

-

1,3-dimethoxybenzene

-

Toluene (reaction solvent)

-

Aluminum chloride (AlCl₃) (Lewis acid)

-

Acetonitrile

-

Dry hydrogen chloride (HCl) gas

-

Water

Procedure:

-

In a reaction flask, add 1,3-dimethoxybenzene and toluene.

-

Cool the mixture to -10 °C and, while stirring, add AlCl₃.

-

Drip in acetonitrile.

-

Pass dry HCl gas through the solution and maintain the reaction at a temperature between -10 and 20 °C for 10-30 hours.

-

Stop the reaction, cease stirring, and filter to obtain a solid.

-

Add the solid to water to hydrolyze it.

-

After hydrolysis is complete, cool the mixture and filter to obtain 2,4-dimethoxyacetophenone.

Diagram 1: General Synthetic Workflow

Caption: Synthetic routes to dimethoxyacetophenones.

Isolation from Natural Sources

The isolation of naturally occurring dimethoxyacetophenone isomers typically involves solvent extraction followed by chromatographic separation.

General Protocol for Isolation from Plant Material

This generalized protocol is based on standard phytochemical extraction techniques.

Reagents and Materials:

-

Dried and powdered plant material

-

Methanol or other suitable organic solvent

-

Silica gel for column chromatography

-

A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Extraction: Macerate the dried, powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate and then methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Combine the fractions containing the desired dimethoxyacetophenone isomer and further purify by recrystallization or preparative HPLC.

Diagram 2: General Isolation Workflow

Caption: Workflow for isolating dimethoxyacetophenones.

Biological Activities and Signaling Pathways

Acetophenones exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][9] The specific activities of the dimethoxyacetophenone isomers are an active area of research.

Table 3: Reported Biological Activities of Dimethoxyacetophenone Isomers

| Isomer | Biological Activity | Quantitative Data (if available) | Reference(s) |

| 2,5-Dimethoxyacetophenone | Antibacterial | Not specified | [10] |

| 2,6-Dimethoxyacetophenone | Antibacterial, Urease inhibitor | Not specified | [11] |

| 3,5-Dimethoxyacetophenone | Antioxidant | Not specified | [6] |

| 2,3-Dimethoxyacetophenone | Building block for drug discovery | Not specified | [12] |

| 2,4-Dimethoxyacetophenone | Intermediate for pharmaceuticals | Not specified | [13][14] |

| 3,4-Dimethoxyacetophenone | Intermediate for pharmaceuticals | Not specified | [15] |

While specific signaling pathways for dimethoxyacetophenone isomers are not yet fully elucidated, studies on structurally related compounds can provide valuable insights. For instance, 3,4-dihydroxyacetophenone, the unmethylated precursor to 3,4-dimethoxyacetophenone, has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress through the Nrf2/HO-1 signaling pathway.[8]

The Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1), leading to their upregulation and cellular protection.[8]

Diagram 3: Nrf2/HO-1 Signaling Pathway

Caption: Nrf2/HO-1 pathway in cellular protection.

Conclusion

The dimethoxyacetophenone isomers represent a fascinating and promising class of compounds for further investigation. While the natural occurrence of some isomers remains to be discovered, robust synthetic methods are available to access all six positional variants. The preliminary data on their biological activities, particularly in the areas of antimicrobial and antioxidant effects, underscore their potential as lead structures in drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of these versatile molecules, from their synthesis and isolation to the elucidation of their mechanisms of action and the development of novel therapeutic applications. Future research should focus on a more comprehensive screening of natural sources for the less common isomers, detailed quantitative analysis of their biological activities, and the elucidation of their specific molecular targets and signaling pathways.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2 ,3 -Dimethoxyacetophenone AldrichCPR 38480-94-3 [sigmaaldrich.com]

- 7. 2',6'-Dimethoxyacetophenone | 2040-04-2 | FD33626 [biosynth.com]

- 8. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mzCloud – 3 4 Dimethoxyacetophenone [mzcloud.org]

- 11. Buy this compound | 2040-04-2 [smolecule.com]

- 12. 2',3'-DIMETHOXYACETOPHENONE_TargetMol [targetmol.com]

- 13. CAS 829-20-9: 2′,4′-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

2',6'-Dimethoxyacetophenone: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethoxyacetophenone is an aromatic ketone that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of two methoxy (B1213986) groups ortho to the acetyl group, impart distinct reactivity and provide a versatile scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a pivotal building block, with a particular focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2040-04-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 68-70 °C | [1][3] |

| Boiling Point | 135-136 °C at 2 mmHg | [1][3] |

| IUPAC Name | 1-(2,6-dimethoxyphenyl)ethanone | [4] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the methylation of commercially available 2',6'-dihydroxyacetophenone (B134842). This transformation is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the methylation of dihydroxyacetophenones.[5][6]

Materials:

-

2',6'-Dihydroxyacetophenone

-

Anhydrous acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the resulting suspension.

-

Slowly add dimethyl sulfate (2.2 eq) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications as a Synthetic Building Block

The presence of the acetyl group and the electron-rich dimethoxy-substituted aromatic ring makes this compound a valuable precursor for a variety of organic transformations.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

One of the most important applications of this compound is in the Claisen-Schmidt condensation with various aromatic aldehydes to synthesize chalcones.[7][8][9][10] Chalcones are α,β-unsaturated ketones that serve as key intermediates for the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities.[11]

This protocol provides a general method for the synthesis of a chalcone derivative from this compound and benzaldehyde (B42025).[12][13][14][15]

Materials:

-

This compound

-

Benzaldehyde

-

Aqueous Sodium Hydroxide (B78521) (10% w/v)

-

Hydrochloric Acid (10%)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol with stirring.

-

Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. A color change and the formation of a precipitate may be observed.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by the slow addition of 10% hydrochloric acid until the pH is acidic.

-

Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product.

-

Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.

| Product | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference(s) |

| (E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | ~70-85% (representative) | 78-80 | 7.95 (d, 1H), 7.60-7.30 (m, 6H), 6.65 (d, 2H), 3.80 (s, 6H) | 195.2, 157.5, 142.1, 135.2, 130.8, 129.9, 128.8, 128.5, 124.2, 118.9, 104.1, 56.0 | [12][13][16][17] |

Other Named Reactions

This compound can also serve as a substrate in a variety of other named reactions, further highlighting its versatility as a synthetic building block.

-

Wittig Reaction: The carbonyl group of this compound can undergo a Wittig reaction with a phosphorus ylide to form a substituted alkene. This reaction is a powerful tool for carbon-carbon double bond formation.[10][17][18][19]

-

Baeyer-Villiger Oxidation: The ketone functionality can be converted to an ester through a Baeyer-Villiger oxidation using a peroxyacid, which can be a useful transformation for further functional group manipulation.[4][7]

Biological Activities of Derivatives

Chalcones and flavonoids derived from acetophenone (B1666503) precursors have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Chalcones synthesized from substituted acetophenones have demonstrated promising antimicrobial activity against various bacterial and fungal strains.[11][13][18][20][21][22][23][24] The minimum inhibitory concentration (MIC) is a common measure of this activity.

| Chalcone Derivative (General Structure) | Target Organism | MIC (µg/mL) | Reference(s) |

| Methoxy-substituted chalcones | Staphylococcus aureus | 62.5 - 645 | [11][18][23][24] |

| Methoxy-substituted chalcones | Escherichia coli | 250 - 812 | [11][23] |

| Halogenated chalcones | Candida albicans | 15.6 - 62.5 | [18][21] |

Anticancer Activity

Numerous studies have reported the cytotoxic effects of chalcones and flavonoids against various cancer cell lines.[1][2][22] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Chalcone/Flavonoid Derivative (General Structure) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Methoxy- and hydroxy-substituted chalcones | MCF-7 (Breast Cancer) | 3.2 - 21.1 | [2][22] |

| Methoxy- and hydroxy-substituted chalcones | A549 (Lung Cancer) | 46.13 - 85.40 | [1] |

| Methoxy- and hydroxy-substituted chalcones | B-16 (Mouse Melanoma) | 25.89 - 61.54 | [1] |

| Methoxy- and hydroxy-substituted chalcones | CT-26 (Mouse Colon Carcinoma) | 25.19 - 31.73 | [20] |

Modulation of Signaling Pathways

Chalcones have been identified as modulators of various cellular signaling pathways implicated in cancer progression. One of the key pathways affected is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis.

Chalcones can inhibit the PI3K/Akt pathway, leading to the suppression of downstream signaling that promotes cell survival and proliferation.[1][2] This inhibition can induce apoptosis (programmed cell death) in cancer cells, making chalcones promising candidates for the development of novel anticancer therapies.

Conclusion

This compound is a highly valuable and versatile synthetic building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the ability to readily undergo reactions such as the Claisen-Schmidt condensation make it an excellent starting material for the construction of a wide range of molecular scaffolds. The resulting chalcones and their flavonoid derivatives have demonstrated promising biological activities, including antimicrobial and anticancer effects, often through the modulation of key cellular signaling pathways like PI3K/Akt. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel therapeutic agents.

References

- 1. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. Prep and characterization of a phenylprop-2-en-1-one compound [wisdomlib.org]

- 13. mdpi.com [mdpi.com]

- 14. Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State [mdpi.com]

- 15. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acgpubs.org [acgpubs.org]

- 18. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dimethoxyacetophenone is a significant aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the construction of flavonoids and other biologically active molecules. Its reactivity is uniquely influenced by the presence of two methoxy (B1213986) groups ortho to the acetyl group, which imparts significant steric hindrance and electronic effects. This guide provides a comprehensive overview of the reactivity and mechanisms of this compound in key organic transformations, including Claisen-Schmidt condensation, reduction, and ether cleavage. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound, a substituted aromatic ketone, is a valuable precursor in the synthesis of a variety of organic compounds. Its structural feature, possessing two methoxy groups flanking an acetyl group, presents both challenges and opportunities in chemical synthesis. The steric bulk of the ortho-methoxy groups can hinder the approach of nucleophiles to the carbonyl carbon, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations. Concurrently, the electron-donating nature of the methoxy groups influences the electron density of the aromatic ring and the reactivity of the carbonyl group.

This technical guide delves into the core reactivity and mechanistic aspects of this compound, with a focus on reactions of significant interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2040-04-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 135-136 °C at 2 mmHg | [1] |

Reactivity and Mechanisms

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde.

Mechanism: The reaction proceeds via the formation of an enolate ion from the acetophenone in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Steric Hindrance: The two ortho-methoxy groups in this compound create significant steric hindrance around the acetyl group. This can impede the formation of the enolate and its subsequent attack on the aldehyde, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted acetophenones.

Experimental Protocol: Synthesis of a 2',6'-Dimethoxychalcone Derivative

This protocol is a representative procedure based on the synthesis of related chalcones and may require optimization.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aromatic aldehyde in a minimal amount of ethanol.

-

While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. A change in color is typically observed.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by the slow addition of dilute HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for a Representative Claisen-Schmidt Condensation:

Due to the lack of specific data for this compound, the following table for a related compound, 2',6'-dihydroxy-3,4-dimethoxy chalcone, is provided for reference.

| Reactants | Product | Catalyst | Solvent | Reaction Time | Yield | Reference |

| 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | 2',6'-dihydroxy-3,4-dimethoxy chalcone | Solid NaOH | None (Grinding) | 15 min | 70% | [5] |

Logical Relationship: Claisen-Schmidt Condensation

Reduction of the Carbonyl Group

The reduction of the ketone functionality in this compound to a secondary alcohol can be achieved using metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the corresponding alcohol.

Steric Effects: The steric hindrance from the ortho-methoxy groups in this compound is expected to influence the rate of reduction. The approach of the hydride reagent to the carbonyl carbon is sterically hindered, which may necessitate longer reaction times or the use of less bulky reducing agents.

Experimental Protocol: Reduction of Acetophenone with Sodium Borohydride

This is a general procedure for acetophenone reduction and may require modification for this compound.

Materials:

-

Acetophenone (or this compound)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether

Procedure:

-

Dissolve the acetophenone in methanol or ethanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour), monitoring by TLC.

-

Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by column chromatography or distillation if necessary.

Quantitative Data for Acetophenone Reduction:

| Ketone | Reducing Agent | Solvent | Reaction Time | Yield | Reference |

| Acetophenone | NaBH₄ | Methanol | 5-10 minutes | High | [6] |

Experimental Workflow: Ketone Reduction

Grignard Reaction

The Grignard reaction offers a powerful method for carbon-carbon bond formation by the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group. In the case of this compound, this reaction would lead to the formation of a tertiary alcohol.

Mechanism: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This addition forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol.

Challenges with Steric Hindrance: The significant steric hindrance around the carbonyl group in this compound makes the Grignard reaction particularly challenging. The bulky Grignard reagent may have difficulty accessing the carbonyl carbon, leading to low yields or favoring side reactions such as enolization (if the Grignard reagent is a strong base) or reduction (if the Grignard reagent has β-hydrogens). The use of cerium(III) chloride (CeCl₃) as an additive can sometimes mitigate these issues by increasing the nucleophilicity of the organometallic reagent.

Experimental Protocol: Grignard Reaction with a Sterically Hindered Ketone

This is a general protocol and requires careful optimization for this compound.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place the Grignard reagent in anhydrous ether or THF.

-

Cool the solution in an ice bath.

-

Dissolve this compound in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude tertiary alcohol by column chromatography.

Signaling Pathway: Potential Biological Activity of Products

Chalcones derived from this compound, such as 2'-hydroxy-2,6'-dimethoxychalcone, have been shown to possess anti-inflammatory and anti-melanogenic properties. These effects are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Pathway: 2'-hydroxy-2,6'-dimethoxychalcone has been found to attenuate inflammation by modulating the NF-κB and MAPK signaling pathways.[7] It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.[7]

Anti-Melanogenic Pathway: The same chalcone derivative inhibits melanin (B1238610) synthesis by suppressing the Wnt/β-catenin, PI3K/AKT, MAPK, and PKA/CREB pathways.[7]

Ether Cleavage (Demethylation)

The methoxy groups of this compound can be cleaved to reveal the corresponding hydroxyl groups, a reaction that is often a key step in the synthesis of polyhydroxylated flavonoids. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).

Mechanism: The reaction with BBr₃ involves the coordination of the Lewis acidic boron to the ether oxygen, making it a better leaving group. A bromide ion then attacks the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol.

Selectivity: The presence of two methoxy groups raises the question of selective versus complete demethylation. The reaction conditions, particularly the stoichiometry of the demethylating agent and the temperature, can be tuned to favor either mono- or di-demethylation. The steric environment around the methoxy groups can also influence their relative reactivity.

Experimental Protocol: Demethylation of an Aryl Methyl Ether with BBr₃

This is a general procedure and requires careful optimization for this compound.

Materials:

-

Aryl methyl ether (e.g., this compound)

-

Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the aryl methyl ether in anhydrous DCM in a flask under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the BBr₃ solution dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude phenolic product by column chromatography.

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound.

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly found in search results. | |

| ¹³C NMR | Data not explicitly found in search results. | |

| Mass Spec. | Molecular Ion (M⁺): m/z 180 | [6] |

Note: While specific NMR data for the title compound was not retrieved, related acetophenone derivatives show characteristic signals for the acetyl methyl protons (~2.5 ppm) and methoxy protons (~3.8-3.9 ppm).

Conclusion

This compound exhibits a rich and complex reactivity profile governed by the interplay of steric and electronic effects of its ortho-methoxy substituents. While these groups can pose challenges in reactions targeting the carbonyl functionality, they also offer opportunities for selective transformations. The synthesis of chalcones via the Claisen-Schmidt condensation remains a primary application, leading to precursors for biologically active flavonoids. Further exploration of its reactivity in Grignard additions and reductions, with careful optimization to overcome steric hindrance, could unlock novel synthetic pathways. The demethylation of its methoxy groups provides a route to valuable polyhydroxylated aromatic compounds. This guide provides a foundational understanding of the reactivity and mechanisms of this compound, serving as a valuable resource for its strategic application in synthetic and medicinal chemistry.

References

Potential Biological Activities of 2',6'-Dimethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dimethoxyacetophenone is an aromatic ketone with a chemical structure that suggests a potential for diverse biological activities. While direct and extensive research on this specific compound is limited, this technical guide consolidates the available data on its known biological effects and explores the potential activities by drawing comparisons with structurally related acetophenone (B1666503) derivatives. This document provides an in-depth overview of its role as an inhibitor of hepatic mixed-function oxidases, its metabolism, and the putative anti-inflammatory and anticancer activities based on evidence from analogous compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug discovery efforts.

Introduction

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene (B151609) ring. They are prevalent in nature and have attracted considerable scientific interest due to their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. The biological effects of acetophenones are significantly influenced by the substitution pattern on the phenyl ring. This compound, with methoxy (B1213986) groups at the 2' and 6' positions, presents a unique steric and electronic profile that may confer specific biological functions. This guide aims to provide a comprehensive technical overview of the known and potential biological activities of this compound to serve as a foundational resource for researchers in pharmacology and drug development.

Confirmed Biological Activity: Inhibition of Hepatic Mixed-Function Oxidases

Research has demonstrated that this compound and its structural relatives are inhibitors of hepatic mixed-function oxidases.[1][2] Specifically, this compound has been identified as a competitive inhibitor of aminopyrine (B3395922) demethylase, a key enzyme in drug metabolism.[1][2]

Metabolism

Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and potential toxicological profile. Studies have shown that it undergoes demethylation to form 2-hydroxy-6-methoxyacetophenone.[1][2] Further metabolism can lead to the formation of other hydroxylated derivatives, such as 3-hydroxy-2,5-dimethoxyacetophenone and 2,3-dihydroxy-6-methoxyacetophenone.[1][2] The in vivo conversion to 2-hydroxy-6-methoxyacetophenone is noteworthy as this metabolite is a more potent inhibitor of hepatic mixed-function oxidases.[1]

Potential Biological Activities Based on Structural Analogs

Due to a lack of extensive direct studies on this compound, its potential for other biological activities is inferred from research on structurally similar compounds, particularly those with dihydroxy or other methoxy substitutions.

Potential Anti-inflammatory Activity

Structurally related acetophenones have demonstrated anti-inflammatory properties. For instance, some hydroxyacetophenone derivatives have been shown to inhibit the production of pro-inflammatory mediators. While direct quantitative data for this compound is not available, the data from related compounds suggest a potential for similar activity.

Table 1: Anti-inflammatory Activity of a Structurally Related Acetophenone Derivative

| Compound | Assay | Target | IC50 | Reference |

|---|

| 3,5-diprenyl-4-hydroxyacetophenone (B12367755) | DPPH radical scavenging | Free radicals | 0.096 mM |[3] |

Note: This data is for a structurally related compound and is presented to indicate potential activity.

Potential Anticancer Activity

Several dihydroxyacetophenone derivatives have exhibited promising anticancer activities. For example, 2',6'-dihydroxyacetophenone (B134842) has been shown to inhibit the growth of colorectal cancer cells and induce apoptosis.[4] It acts as an mTOR inhibitor.[4] This suggests that this compound could be investigated for similar cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of a Structurally Related Acetophenone Derivative

| Compound | Cell Line | Activity | Concentration/IC50 | Reference |

|---|---|---|---|---|

| 2',6'-Dihydroxyacetophenone | HCT8 (Colorectal Cancer) | Inhibits cell growth and proliferation | 5-40 µM (48h) | [4] |

| 2',6'-Dihydroxyacetophenone | HCT8 (Colorectal Cancer) | Induces apoptosis | 10-100 µM (24-48h) |[4] |

Note: This data is for a structurally related compound and is presented to indicate potential activity.

Potential Antimicrobial Activity

The antimicrobial properties of various acetophenone derivatives have been documented.[5] Chalcones derived from 2,6-dihydroxyphenyl derivatives have shown antimicrobial potential with MIC values in the low microgram per milliliter range against a variety of microorganisms.[6] This suggests that this compound may also possess antimicrobial properties worth investigating.

Table 3: Antimicrobial Activity of a Structurally Related Chalcone Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|

| (2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6- dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one | Various bacteria and fungi | 3.79 - 15.76 |[6] |

Note: This data is for a structurally related compound and is presented to indicate potential activity.

Potential Signaling Pathways

Based on the activities of related compounds, this compound might modulate key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some acetophenone derivatives have been shown to inhibit the activation of NF-κB. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by a compound like this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer. Structurally similar dihydroxyacetophenones have been shown to induce apoptosis through the modulation of MAPK signaling. The following diagram depicts a simplified overview of the MAPK cascade and a potential point of intervention.

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common in vitro assay to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Experimental Workflow

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, pre-incubate the test compound at various concentrations with the respective COX enzyme in a suitable buffer (e.g., Tris-HCl) for a specified time at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-